N-Desmethylflumazenil
Overview
Description
N-Desmethylflumazenil is a derivative of flumazenil, a well-known benzodiazepine antagonist. It is characterized by the absence of a methyl group compared to flumazenil, hence the prefix “desmethyl”. This compound is primarily used in scientific research due to its unique properties and interactions with the gamma-aminobutyric acid (GABA) receptor system .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Desmethylflumazenil can be synthesized through various methods. One notable method involves the copper-mediated fluorination of a boronate ester precursor. This method is efficient and yields high-purity desmethylflumazenil . Another method involves the use of diaryliodonium salt precursors in combination with fluorine-18, which is particularly useful for producing radiolabeled compounds for imaging studies .
Industrial Production Methods: Industrial production of desmethylflumazenil typically follows Good Manufacturing Practice (GMP) guidelines to ensure the compound’s purity and safety for research applications. Automated synthesis platforms, such as the Trasis AllinOne (AIO) system, are often employed to produce multi-patient doses of radiolabeled desmethylflumazenil .
Chemical Reactions Analysis
Types of Reactions: N-Desmethylflumazenil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodiazepine core.
Reduction: This reaction can alter the oxidation state of the compound, affecting its interaction with receptors.
Substitution: Commonly involves the replacement of functional groups to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Often involves reagents like potassium permanganate or chromium trioxide.
Reduction: Typically uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Can involve a variety of reagents depending on the desired substitution, such as halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination reactions can produce radiolabeled derivatives like [18F]flumazenil .
Scientific Research Applications
N-Desmethylflumazenil has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing radiolabeled compounds for imaging studies.
Biology: Helps in studying the GABAergic system and its role in various physiological processes.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
N-Desmethylflumazenil exerts its effects by binding to the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex. This binding inhibits the activity of benzodiazepines, reversing their sedative effects . The compound’s interaction with the GABA receptor system is crucial for its role in modulating anxiety, memory, and motor control.
Comparison with Similar Compounds
N-Desmethylflumazenil is unique due to its higher affinity for the alpha 5 subunit of the GABA-A receptor compared to flumazenil. This specificity makes it a valuable tool for studying the role of this subunit in various physiological processes. Similar compounds include:
Flumazenil: A benzodiazepine antagonist used clinically to reverse benzodiazepine overdose.
[11C]Flumazenil: A radiolabeled derivative used in positron emission tomography (PET) imaging.
[18F]Flumazenil: Another radiolabeled derivative with a longer half-life, suitable for extended imaging studies.
This compound’s unique properties and applications make it an essential compound in scientific research, particularly in the fields of neuropharmacology and diagnostic imaging.
Properties
IUPAC Name |
ethyl 8-fluoro-6-oxo-4,5-dihydroimidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O3/c1-2-21-14(20)12-11-6-16-13(19)9-5-8(15)3-4-10(9)18(11)7-17-12/h3-5,7H,2,6H2,1H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVRAZNHBCFAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CNC(=O)C3=C(N2C=N1)C=CC(=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79089-72-8 | |
Record name | N-Desmethylflumazenil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079089728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DESMETHYLFLUMAZENIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK137WDT8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of desmethylflumazenil in the development of PET tracers?
A1: Desmethylflumazenil, specifically 3-desethylflumazenil (8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid), serves as a crucial precursor in the synthesis of [18F]FFMZ (2′-[18F]fluoroethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a]-[1,4]diazepine-3-carboxylate). [] This radiolabeled compound, [18F]FFMZ, shows promise as a PET tracer due to its favorable biodistribution characteristics. [] The synthesis involves reacting the tetrabutylammonium salt of desmethylflumazenil with 2-bromo-[18F]fluoroethane. [] This approach allows for the production of sufficient quantities of [18F]FFMZ for clinical use, highlighting the importance of desmethylflumazenil in PET tracer development. []
Q2: Why is there interest in developing different fluorine-18 labeled flumazenil derivatives as PET tracers?
A2: Researchers are actively exploring various fluorine-18 labeled flumazenil derivatives, including [18F]FFMZ and [18F]FEFMZ (ethyl 8-fluoro-5-[18F]fluoroethyl-6-oxo-5,6-dihydro-4H-benzo-[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate), to identify compounds with optimal properties for PET imaging. [] These properties include favorable biodistribution, high radiochemical purity, and efficient synthesis routes. [] The development of [18F]FFMZ, utilizing commercially available desmethylflumazenil, provides a more practical and efficient approach compared to synthesizing precursors for other derivatives like [18F]FEFMZ. [] This highlights the ongoing effort to optimize PET tracer development for improved imaging and diagnostic capabilities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.